molecular formula C25H24N4O2 B11637086 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11637086
M. Wt: 412.5 g/mol
InChI Key: QAYHSGBEMAFIEL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro connection between a benzo[h][1,2,4]triazolo[4,3-a]quinazoline moiety and a cyclohexane ring, with a methoxyphenyl group attached

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzo[h][1,2,4]triazolo[4,3-a]quinazoline core, followed by the introduction of the spirocyclohexane ring and the methoxyphenyl group. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact .

Chemical Reactions Analysis

4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one include other spiro compounds with different substituents or ring structures. These compounds may share some properties but differ in their specific interactions and applications. Examples include:

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

12-(4-methoxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C25H24N4O2/c1-31-19-11-9-18(10-12-19)29-23(30)21-22(28-16-26-27-24(28)29)20-8-4-3-7-17(20)15-25(21)13-5-2-6-14-25/h3-4,7-12,16H,2,5-6,13-15H2,1H3

InChI Key

QAYHSGBEMAFIEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6

Origin of Product

United States

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